molecular formula C34H28BrN3O5 B2775183 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one CAS No. 327039-15-6

6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one

Cat. No.: B2775183
CAS No.: 327039-15-6
M. Wt: 638.518
InChI Key: XZKWKOUFRFHZHS-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28BrN3O5 and its molecular weight is 638.518. The purity is usually 95%.
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Properties

CAS No.

327039-15-6

Molecular Formula

C34H28BrN3O5

Molecular Weight

638.518

IUPAC Name

6-bromo-4-phenyl-3-[3-phenyl-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one

InChI

InChI=1S/C34H28BrN3O5/c1-41-28-16-22(17-29(42-2)32(28)43-3)34(40)38-27(20-10-6-4-7-11-20)19-26(37-38)31-30(21-12-8-5-9-13-21)24-18-23(35)14-15-25(24)36-33(31)39/h4-18,27H,19H2,1-3H3,(H,36,39)

InChI Key

XZKWKOUFRFHZHS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. Key steps often include:

  • Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate ketones or aldehydes.
  • Quinoline Structure Introduction : Employing cyclization methods to incorporate the quinoline moiety.
  • Bromination : Introducing the bromine substituent at the 6-position of the quinoline ring.

Anticancer Properties

Research indicates that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in various cancer cell lines. A study highlighted that pyrazole derivatives could effectively reduce cell viability in breast and prostate cancer models by modulating apoptosis-related proteins .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by studies showing that related pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways. For example, certain pyrazole derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory activity . This suggests that our compound could similarly modulate inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. Pyrazole derivatives have shown activity against a range of bacterial strains, including E. coli and S. aureus. In vitro studies have reported that modifications to the pyrazole structure enhance antimicrobial properties, indicating that our compound may also possess similar capabilities .

Neuroprotective Effects

Emerging studies suggest that certain quinoline and pyrazole derivatives exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Anti-inflammatory ActivityInhibition of COX-II with IC50 = 0.011 μM
Antimicrobial EfficacyEffective against E. coli and S. aureus
NeuroprotectionReduction in oxidative stress in neuronal cells

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